3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid
Overview
Description
3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid (BCDFA) is a chemical compound that has gained significant attention from the scientific community due to its broad range of applications in different areas of research and industry1. It has a molecular weight of 290.06 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid. However, related compounds such as 2-Cyano-4-(trifluoromethyl)phenylboronic acid2 and 1-bromo-3-(difluoromethyl)-2-fluorobenzene3 have been synthesized and studied, which might provide some insights into potential synthetic routes.Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as NMR spectroscopy and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of 3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid. However, related compounds such as 2-Cyano-4-(trifluoromethyl)phenylboronic acid2 and 1-bromo-3-(difluoromethyl)-2-fluorobenzene3 have been used in various chemical reactions, which might provide some insights into potential reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of 3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid is 290.06 g/mol1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of 3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid.
Future Directions
The future directions of a compound refer to potential applications and areas of research. 3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid has gained significant attention from the scientific community due to its broad range of applications in different areas of research and industry1. However, more research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
2-[3-bromo-2-cyano-4-(difluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-6(10(12)13)2-1-5(3-8(15)16)7(9)4-14/h1-2,10H,3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXHXCMTROHITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)C#N)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-4-(difluoromethyl)phenylacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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